![molecular formula C18H22N2OS B2957708 N-(4-(dimethylamino)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1049555-57-8](/img/structure/B2957708.png)
N-(4-(dimethylamino)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Overview
Description
This compound contains a cyclopentanecarboxamide group, a thiophene ring, and a dimethylamino phenyl group. The presence of these groups could give this compound interesting chemical and physical properties, and potential applications in various fields such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the amide bond between the cyclopentanecarboxylic acid and the amine group on the phenyl ring. The thiophene ring could be introduced through a coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the aromatic thiophene and phenyl rings, and the amide group. These groups could participate in various intermolecular interactions, affecting the compound’s conformation and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-donating dimethylamino group and the electron-withdrawing carboxamide group. The thiophene ring could also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents .Scientific Research Applications
Antitrypanosomal Activity
Research has demonstrated the synthesis and characterization of thioamides derived from 4-(dimethylamino)benzaldehyde, including a compound similar to N-(4-(dimethylamino)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide. These compounds showed weak trypanocidal activities but were found to be sensitive to larvae, suggesting potential use in cancer treatment (Agnimonhan et al., 2012).
Antitumor Agents
A study on 2-Phenylquinoline-8-carboxamides, which are structurally related to the compound , revealed their potential as DNA-intercalating antitumor agents. Some derivatives of this class showed significant solid tumor activity, suggesting the potential of similar compounds in cancer treatment (Atwell et al., 1989).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-20(2)15-9-7-14(8-10-15)19-17(21)18(11-3-4-12-18)16-6-5-13-22-16/h5-10,13H,3-4,11-12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMVLZGVFGEHLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide |
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